2,3-Dimethylisoquinolin-2-ium iodide
Overview
Description
2,3-Dimethylisoquinolin-2-ium iodide: is a heterocyclic organic compound with the molecular formula C11H12IN It is a derivative of isoquinoline, characterized by the presence of two methyl groups at the 2 and 3 positions and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisoquinolin-2-ium iodide typically involves the quaternization of 2,3-dimethylisoquinoline with an iodinating agent. One common method includes the reaction of 2,3-dimethylisoquinoline with methyl iodide in an organic solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the parent isoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 2,3-dimethylisoquinoline derivatives with different anions.
Oxidation: Formation of 2,3-dimethylisoquinoline N-oxide.
Reduction: Regeneration of 2,3-dimethylisoquinoline.
Scientific Research Applications
Chemistry: 2,3-Dimethylisoquinolin-2-ium iodide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various isoquinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have shown promise in the development of drugs for treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 2,3-Dimethylisoquinolin-2-ium iodide involves its interaction with molecular targets in biological systems. The quaternary ammonium group allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
- 2-Methylisoquinolin-2-ium iodide
- 3-Methylisoquinolin-2-ium iodide
- Isoquinolin-2-ium iodide
Comparison: 2,3-Dimethylisoquinolin-2-ium iodide is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2,3-dimethylisoquinolin-2-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-9-7-10-5-3-4-6-11(10)8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQIDWCECHFQPP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481074 | |
Record name | AGN-PC-0NI4RJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-36-0 | |
Record name | NSC18848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AGN-PC-0NI4RJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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